REACTION_CXSMILES
|
CN([CH:4]=[C:5]1[C:10](=O)[CH2:9][CH:8]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)[CH2:7][C:6]1=[O:17])C.Cl.[NH2:19][C:20]([NH2:22])=[NH:21].C(=O)([O-])[O-].[Na+].[Na+].NC1N=CC2C(=O)CC(C3C=CC(Cl)=CC=3)CC=2N=1>>[NH2:21][C:20]1[N:22]=[CH:4][C:5]2[C:6](=[O:17])[CH2:7][CH:8]([C:12]3[S:13][CH:14]=[CH:15][CH:16]=3)[CH2:9][C:10]=2[N:19]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
267 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CC(CC1=O)C=1SC=CC1)=O
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h.
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2CC(CC(C2C=N1)=O)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |